

UBP646: Mechanism of Action & Experimental Utility

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Compound of Interest

Compound Name: *UBP646*
CAS No.: *1333213-35-6*
Cat. No.: *B611535*

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A Broad-Spectrum Positive Allosteric Modulator of NMDA Receptors

Executive Summary

UBP646 (9-(4-methylpentyl)phenanthrene-3-carboxylic acid) is a synthetic small molecule that functions as a Positive Allosteric Modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs). Unlike many "UBP" series compounds which are competitive antagonists (e.g., UBP141, UBP791), **UBP646** enhances receptor function.

It is characterized by its ability to potentiate agonist responses across all major GluN2 subunits (GluN2A–D), making it a "pan-potentiator." Its mechanism involves binding to the Ligand Binding Domain (LBD) interface to stabilize the active, agonist-bound conformation, thereby increasing channel open probability (

) and slowing deactivation kinetics. This makes **UBP646** a critical tool for investigating NMDAR hypofunction in models of schizophrenia and cognitive decline.

Molecular Identity & Chemical Properties

Property	Specification
Chemical Name	9-(4-methylpentyl)phenanthrene-3-carboxylic acid
CAS Number	1333213-35-6
Molecular Formula	
Molecular Weight	306.40 g/mol
Solubility	Soluble in DMSO (>10 mM); limited solubility in aqueous buffers without carrier.
Stability	Store solid at -20°C; DMSO stocks stable for <1 month at -20°C.
Key Structural Feature	Phenanthrene core with a carboxylic acid (mimicking the glutamate backbone) and a hydrophobic 4-methylpentyl tail.

Mechanism of Action: The Core Binding Site & Molecular Interactions

UBP646 binds to an allosteric site distinct from the orthosteric glutamate (GluN2) and glycine (GluN1) binding pockets.

- Location: The binding pocket is located at the dimer interface of the Ligand Binding Domains (LBDs), specifically interacting with Segment 2 (S2) of the GluN2 subunit.
- Interaction: The carboxylic acid moiety interacts with polar residues near the cleft entrance, while the hydrophobic phenanthrene ring and the 4-methylpentyl tail wedge into a hydrophobic pocket formed between the LBD lobes.

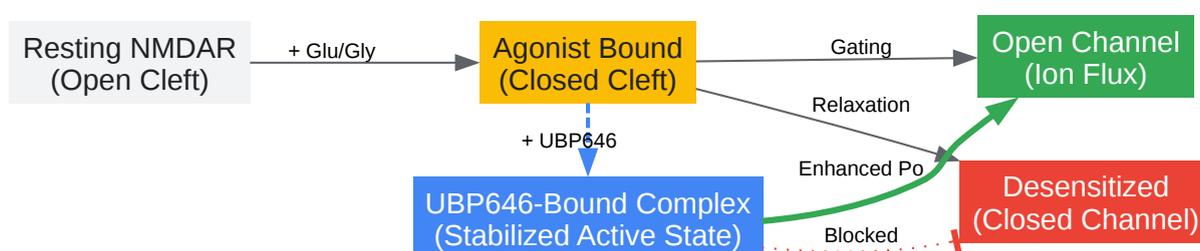
Allosteric Stabilization

The fundamental mechanism of **UBP646** is conformational stabilization.

- Agonist Binding: Glutamate and glycine bind, causing the LBD "clamshells" to close.

- PAM Binding: **UBP646** binds to the closed-cleft conformation.
- Energetic Effect: It acts as a "molecular wedge," increasing the energy barrier for the LBD to reopen (agonist unbinding) or relax into a desensitized state.
- Channel Gating: This stabilization translates to the Transmembrane Domain (TMD), increasing the Mean Open Time and Open Probability () of the ion channel.

Visualization of Mechanism



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Figure 1: **UBP646** binds to the agonist-bound receptor, stabilizing the active conformation and preventing desensitization.

Pharmacological Profile

Selectivity and Potency

Unlike **UBP512** (GluN2A-selective) or **UBP551** (GluN2D-selective), **UBP646** is non-selective, potentiating all physiological GluN2 subtypes. This makes it an ideal tool for "global" upregulation of NMDAR signaling.

Subtype	Effect	Potency ()	Max Potentiation
GluN1/GluN2A	Potentiation	~3–5 μ M	~200–300%
GluN1/GluN2B	Potentiation	~3–5 μ M	~200–300%
GluN1/GluN2C	Potentiation	~1–3 μ M	~150–250%
GluN1/GluN2D	Potentiation	~1–3 μ M	~150–250%
AMPA/Kainate	No Effect	>100 μ M	N/A

Key Pharmacodynamic Features

- Agonist Independence: Potentiation occurs regardless of whether glutamate concentration is saturating or sub-saturating (though efficacy is most pronounced at saturating levels).
- Voltage Independence: Unlike or ketamine, **UBP646** binding and efficacy are not voltage-dependent.
- Deactivation: Significantly slows deactivation kinetics following glutamate removal, prolonging the synaptic current decay.

Experimental Protocol: Rescue of NMDAR Hypofunction

Objective: Use **UBP646** to rescue NMDAR-mediated synaptic currents in a slice model of hypofunction (e.g., mild acidosis or partial antagonist presence).

Reagents & Setup

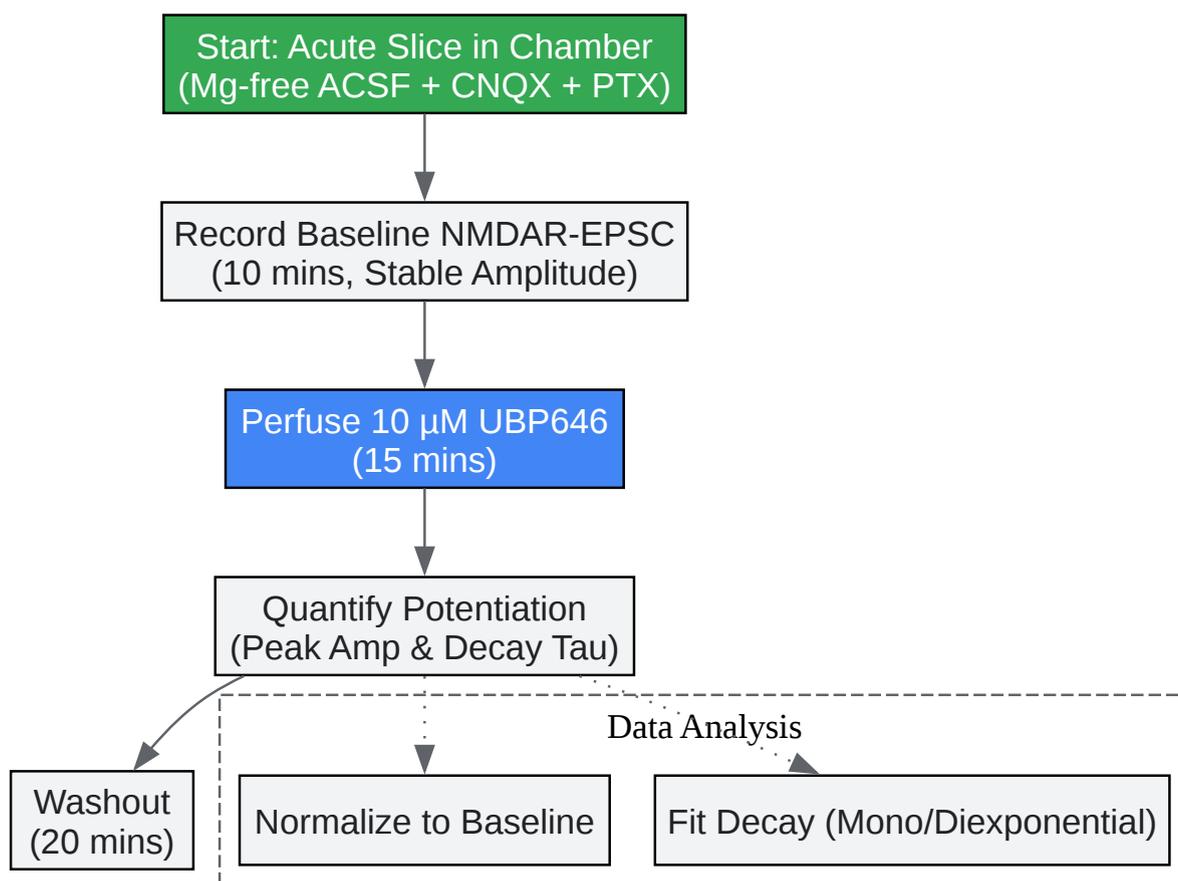
- Stock Solution: Dissolve **UBP646** to 10 mM in 100% DMSO. Aliquot and freeze.
- Working Solution: Dilute to 10–30 μ M in ACSF immediately before use. (Final DMSO < 0.3%).
- Rig: Whole-cell patch-clamp (visualized IR-DIC).

Step-by-Step Workflow

- Slice Preparation:
 - Prepare acute hippocampal slices (300 μm) from rodent brain in ice-cold sucrose-ACSF.
 - Recover at 32°C for 30 min, then room temperature.
- Isolation of NMDAR Currents:
 - Bath Solution:
 - free ACSF (or low 0.1 mM) containing 10 μM CNQX (to block AMPARs) and 100 μM Picrotoxin (to block GABA_ARs).
 - Holding Potential: Clamp neuron at -70 mV (if -free) or +40 mV (if present).
- Baseline Recording:
 - Stimulate Schaffer collaterals (0.1 Hz).
 - Record stable baseline NMDAR-EPSCs for 10 minutes.
 - Quality Check: Series resistance () change < 20%.
- **UBP646** Application:
 - Perfuse 10 μM **UBP646** for 10–15 minutes.
 - Observation: Monitor Peak Amplitude and Decay Tau ().

- Expected Result: 2-fold increase in amplitude; prolongation of decay.
- Washout:
 - Wash with control ACSF for 20 minutes. Note that UBP compounds are lipophilic and washout may be slow/incomplete.

Workflow Visualization



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Figure 2: Experimental workflow for assessing **UBP646** potentiation of pharmacologically isolated NMDAR currents.

References

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